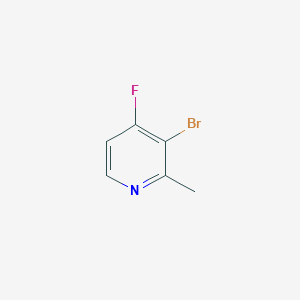

3-Bromo-4-fluoro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQZOKERJMGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Halogenated Pyridine Derivatives in Advanced Synthetic Methodologies

Halogenated pyridine (B92270) derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.netchemrxiv.org The carbon-halogen bond within these structures serves as a versatile handle for a variety of chemical transformations, enabling chemists to introduce diverse functional groups with a high degree of regiocontrol. nih.gov The presence of halogen atoms on the pyridine ring significantly influences its chemical reactivity, often facilitating reactions that would be challenging with the unfunctionalized parent heterocycle.

The development of novel and efficient methods for the selective halogenation of pyridines is an active area of research. nih.govnih.gov Traditional electrophilic aromatic substitution reactions on the electron-deficient pyridine ring often require harsh conditions and can lead to mixtures of isomers. nih.govnih.gov Consequently, modern synthetic strategies increasingly rely on pre-halogenated pyridine building blocks to ensure selectivity and efficiency in the construction of complex target molecules. researchgate.net These halogenated intermediates are crucial for a range of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

Structural Distinctiveness and Electronic Characteristics of 3 Bromo 4 Fluoro 2 Methylpyridine

The molecular architecture of 3-Bromo-4-fluoro-2-methylpyridine is characterized by a pyridine (B92270) ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 1211528-46-9 bldpharm.com |

| Molecular Formula | C₆H₅BrFN uni.lu |

| Molecular Weight | 190.01 g/mol |

| Monoisotopic Mass | 188.95894 Da uni.lu |

Strategic Importance of 3 Bromo 4 Fluoro 2 Methylpyridine As a Versatile Synthetic Building Block

Precursor-Based Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: installing the bromine atom onto a pre-existing 4-fluoro-2-methylpyridine (B1303070) ring or introducing the fluorine atom to a 3-bromo-2-methylpyridine (B185296) scaffold.

Regioselective Bromination of 4-Fluoro-2-methylpyridine Derivatives via Electrophilic Substitution

The introduction of a bromine atom at the C-3 position of a 4-fluoro-2-methylpyridine derivative is a key synthetic strategy. Pyridine, being an electron-deficient π-system, generally requires harsh conditions for electrophilic aromatic substitution (EAS). nih.gov However, the substituents on the ring significantly influence the reactivity and regioselectivity of the bromination reaction. The methyl group at C-2 and the fluorine atom at C-4 both direct incoming electrophiles.

The electron-donating methyl group activates the ring towards electrophilic attack, while the fluorine atom has a deactivating inductive effect but can direct ortho and para. In the context of 4-fluoro-2-methylpyridine, the C-3 and C-5 positions are activated. Achieving regioselectivity for the C-3 position over the C-5 position is a critical challenge. The choice of brominating agent and reaction conditions is paramount to control the position of bromination. Studies on similar pyridine systems show that the reaction of N-bromosuccinimide (NBS) can lead to ring bromination, and the conditions can be tuned to favor specific isomers. researchgate.net For instance, the bromination of substituted pyridines often requires specific catalysts or conditions to avoid side-chain bromination of the methyl group, a reaction that proceeds via a radical pathway. researchgate.netwikipedia.org

Targeted Fluorination of 3-Bromo-2-methylpyridine Scaffolds

An alternative pathway involves the fluorination of a 3-bromo-2-methylpyridine scaffold. This approach leverages different synthetic methodologies, often involving nucleophilic aromatic substitution (SNAr) or electrophilic fluorination, depending on the specific precursor and reagents.

One common method is the Balz-Schiemann reaction or related diazonium salt chemistry starting from 3-bromo-4-amino-2-methylpyridine. However, modern methods often employ direct fluorination techniques. For electron-deficient rings, electrophilic fluorination is a viable strategy. nih.govjuniperpublishers.com The presence of the bromine atom and the methyl group on the 2-methylpyridine (B31789) ring will influence the site of fluorination. The synthesis of the precursor, 3-bromo-2-methylpyridine, is well-established. sigmaaldrich.com A related precursor, 3-bromo-4-methylpyridine, can be synthesized from 4-methyl-3-nitropyridine (B1297851) via reduction and subsequent Sandmeyer-type reaction. google.com Targeted fluorination can also be achieved through methods like halogen-dance reactions on more complex halopyridines, demonstrating the feasibility of introducing fluorine at specific positions on a pre-brominated ring. nih.gov

Sequential Halogenation Strategies: Order of Introduction of Halogen Substituents

Bromination followed by Fluorination : This sequence starts with a 2-methylpyridine derivative and first introduces the bromine atom at the 3-position. Subsequent fluorination at the 4-position would then be required. This can be challenging as the pyridine ring is deactivated by the bromine atom, making subsequent electrophilic fluorination more difficult. However, if a suitable precursor like 3-bromo-4-amino-2-methylpyridine is available, conversion to the fluoro group via a diazonium intermediate is a classic approach.

Fluorination followed by Bromination : This strategy begins with the synthesis of 4-fluoro-2-methylpyridine. The subsequent bromination at the 3-position is an electrophilic aromatic substitution. The fluorine atom at the 4-position directs the incoming electrophile to the 3- and 5-positions. Controlling the regioselectivity to favor the 3-position is the main challenge. nih.gov The synthesis of various multi-halogenated pyridines often involves sequential halogenation steps, indicating the general viability of this strategic approach in building complex substitution patterns. nih.govchemicalbook.com

Optimized Reaction Conditions and Catalytic Systems in Halogenation

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the halogenation of pyridine rings. This involves the careful selection of halogenating agents, catalysts, solvents, and temperature.

Utilization of Brominating Agents (e.g., N-Bromosuccinimide, Br₂) with Lewis Acid Catalysts

The choice of brominating agent is critical for controlling the outcome of the reaction. While molecular bromine (Br₂) can be used, it often requires harsh conditions for electron-deficient rings. nih.gov N-Bromosuccinimide (NBS) is a versatile and widely used reagent for both radical and electrophilic bromination. wikipedia.org

For electrophilic aromatic bromination of pyridines, NBS is often used in conjunction with an acid catalyst. organic-chemistry.org Lewis acids can enhance the electrophilicity of the bromine source. For example, zirconium(IV) chloride has been shown to be an effective catalyst for benzylic bromination with N-bromoimides under mild conditions, proceeding through a radical pathway. nih.gov However, for aromatic ring bromination, Brønsted or Lewis acids can promote the electrophilic pathway. nih.gov The selection of the acid catalyst is crucial as it can determine whether ring or side-chain bromination occurs. researchgate.netnih.gov

| Brominating Agent | Catalyst/Additive | Typical Application | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acid Catalyst (e.g., H₂SO₄) | Electrophilic Aromatic Bromination | Commonly used for activated or neutral aromatic rings; can require acid catalysis for pyridines. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, light) | Allylic/Benzylic Bromination | Known as the Wohl-Ziegler reaction; targets the methyl group on the pyridine ring. | wikipedia.org |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid (e.g., ZrCl₄) | Benzylic Bromination | Achieves efficient side-chain bromination under mild, Lewis acid-catalyzed conditions. | nih.gov |

| Bromine (Br₂) | None or various solvents | Aromatic Bromination | A strong brominating agent, but can be less selective and require harsh conditions for pyridines. | nih.gov |

Employment of Electrophilic Fluorinating Agents (e.g., Selectfluor)

For the introduction of a fluorine atom onto the pyridine ring via an electrophilic pathway, modern fluorinating agents are employed. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. organic-chemistry.orgsioc-journal.cn It is known for its ability to fluorinate a wide range of organic compounds, including electron-rich heterocycles. nih.govresearchgate.net

The application of Selectfluor for the fluorination of pyridine derivatives can be effective, particularly when the ring is sufficiently activated or when the reaction is directed by other functional groups. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yield and selectivity. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor has been shown to produce fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov Other N-F type electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are also available and used in the synthesis of fluorinated heterocycles. juniperpublishers.com

Influence of Solvent Systems and Temperature on Regioselectivity and Yield

In related pyridine syntheses, the solvent has been shown to have a significant impact on the reaction's outcome. For instance, in the C-H-sulfonylation of pyridine, a switch in solvent from dichloromethane (B109758) to chlorobenzene (B131634), coupled with an increase in temperature, was found to completely eliminate the formation of an unwanted byproduct. researchgate.net This highlights the critical role of the solvent in controlling side reactions. The polarity and coordinating ability of the solvent can influence the reactivity of reagents and the stability of intermediates, thereby directing the reaction towards a specific regioisomer.

Temperature is another crucial parameter. Lower temperatures, such as those achieved with an ice salt bath (-5°C to 0°C), are often employed in diazotization reactions, a common strategy for introducing bromine into an aromatic ring, to maintain the stability of the diazonium salt intermediate. chemicalbook.com Conversely, higher temperatures can be beneficial in other reaction types. For example, refluxing in a higher boiling point solvent like chlorobenzene was shown to prevent an undesired [2+2] cycloaddition reaction that occurred in refluxing dichloroethane. researchgate.net

The following table illustrates how solvent and temperature can affect the outcome of a chemical reaction, based on general findings in pyridine chemistry.

| Solvent | Temperature | Observation | Impact on Synthesis |

| Dichloromethane (DCE) | Reflux | Formation of desired product along with byproducts from [2+2] cycloaddition. researchgate.net | Lower yield of the target compound due to competing side reactions. |

| Chlorobenzene | Higher Temperature (Reflux) | Complete elimination of one of the cycloaddition byproducts. researchgate.net | Improved selectivity and potentially higher yield of the desired product. |

| Acetonitrile | Ice Bath / -78°C | Controlled reaction conditions for sensitive intermediates like diazonium salts. google.com | Crucial for preventing decomposition and maximizing the yield of the subsequent substitution product. |

| Water | 0°C - 20°C | Used as a solvent for diazotization and subsequent neutralization steps. chemicalbook.com | A common, inexpensive, and environmentally benign solvent for specific reaction stages. |

Advanced and Streamlined Synthetic Approaches

The demand for more efficient and cost-effective chemical manufacturing has spurred the development of advanced synthetic strategies. These approaches aim to reduce the number of synthetic steps, minimize waste, and facilitate large-scale production.

One-Pot and Integrated Synthetic Protocols for Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost savings. For the synthesis of pyridine derivatives, one-pot multicomponent reactions have proven to be highly effective. royalsocietypublishing.orgnih.gov For instance, the Hantzsch pyridine synthesis can be performed as a one-pot reaction under solvent-free conditions, leading to good to excellent yields in a short period. royalsocietypublishing.org

While a specific one-pot protocol for this compound is not explicitly detailed, the principles of combining reaction steps are applicable. For example, a process could be envisioned where the initial bromination and subsequent fluorination occur sequentially in the same reactor, minimizing handling and purification of intermediates. A patent for the preparation of fluoropyridine compounds describes an "improved Blaz-Schiemann" reaction, which suggests a streamlined process for fluorination. google.com Another patent details a one-pot synthesis method for 2-bromo-4-iodo-3-methylpyridine, showcasing the feasibility of such approaches for related halogenated pyridines. patsnap.com

Considerations for Industrial Scalability and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and consistent product quality. For the synthesis of 3-bromo-4-methylpyridine, a related compound, a described method is noted to have a mild reaction condition, easy operation, and simple aftertreatment, making it suitable for industrial production. google.com

Key considerations for scalability include:

Raw Material Costs: Utilizing inexpensive and readily available starting materials is paramount for economic viability. patsnap.com

Reaction Conditions: Mild reaction conditions are preferable as they often require less specialized and costly equipment and are inherently safer. google.com

Yield and Purity: Optimizing the reaction to achieve high yields and purity minimizes the need for extensive and costly purification steps. researchgate.net

Waste Management: Reducing waste generation is not only environmentally responsible but also economically beneficial.

A patent for preparing fluoropyridine compounds highlights the goal of developing a process suitable for industrialization with a scientific design and simple execution. google.com This underscores the importance of designing a synthetic route with large-scale production in mind from the outset.

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. This involves the use of less hazardous reagents, alternative solvents, and more energy-efficient processes. chemistryjournals.net

For pyridine synthesis, several green strategies have been explored:

Alternative Solvents: The use of water, ionic liquids, or supercritical fluids as replacements for traditional volatile organic solvents is a key area of research. chemistryjournals.net

Catalysis: Employing catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste. royalsocietypublishing.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry.

Renewable Feedstocks: While not directly applicable to this compound based on the search results, the broader trend in green chemistry is to utilize renewable starting materials. rsc.org

The development of solvent-free reaction conditions, as seen in some Hantzsch pyridine syntheses, is a significant step towards greener chemistry. royalsocietypublishing.org Furthermore, research into sustainable synthesis routes for various organic compounds, including nitrogen-containing heterocycles, is an active field that will likely yield greener methods for producing this compound in the future. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing pyridine rings. In the case of this compound, the presence of both bromo and fluoro substituents raises questions of regioselectivity.

The bromine atom at the 3-position of the pyridine ring is susceptible to displacement by a range of heteroatom nucleophiles. This allows for the introduction of diverse functional groups, which is a critical step in the synthesis of many biologically active molecules and functional materials. For instance, reactions with amines, thiols, and alkoxides can lead to the corresponding 3-amino, 3-thio, and 3-alkoxy-4-fluoro-2-methylpyridine derivatives.

A general representation of this substitution is shown below:

Amines: The reaction with various primary and secondary amines provides access to a library of 3-aminopyridine (B143674) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Thiols: Thiolates, generated from thiols and a base, readily displace the bromide to form 3-thioether-substituted pyridines. These compounds are valuable intermediates in medicinal chemistry.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or potassium tert-butoxide, can be used to introduce alkoxy groups at the 3-position, yielding 3-alkoxy-4-fluoro-2-methylpyridines.

The following table summarizes representative nucleophilic substitution reactions on related bromo-fluoro pyridine systems, illustrating the versatility of this approach.

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH2) | 3-Amino-4-fluoro-2-methylpyridines | Pharmaceutical synthesis |

| Thiols (R-SH) | 3-Thioether-4-fluoro-2-methylpyridines | Agrochemicals, materials science |

| Alkoxides (R-O-) | 3-Alkoxy-4-fluoro-2-methylpyridines | Medicinal chemistry intermediates |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on halogenated pyridines.

The regioselectivity and rate of nucleophilic attack on this compound are significantly influenced by the electronic and steric properties of the fluorine and methyl substituents.

Electronic Effects: The fluorine atom at the 4-position is a strongly electron-withdrawing group. This effect, combined with the electron-withdrawing nature of the pyridine nitrogen, deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The fluorine atom's inductive effect makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. However, the bromine at the 3-position is generally a better leaving group than fluorine in nucleophilic aromatic substitution reactions. Research on fluorinated alkyl bromides has shown that fluorine substitution near the reaction center can decelerate the S_N2 reaction rate. researchgate.net

Steric Effects: The methyl group at the 2-position provides steric hindrance. This can influence the approach of the nucleophile, potentially favoring attack at the less hindered 3-position (where the bromine is located) over the 5-position. This steric hindrance can be a crucial factor in controlling the regioselectivity of the reaction, directing the incoming nucleophile to the desired position.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound is an excellent substrate for these reactions, primarily utilizing the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. In the context of this compound, the bromine atom serves as the reactive site for coupling with various boronic acids or their esters. beilstein-journals.orgresearchgate.netrsc.org

A typical Suzuki-Miyaura coupling reaction involving this compound can be represented as:

This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position of the pyridine ring. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. rsc.org

The following table provides examples of conditions used for Suzuki-Miyaura coupling reactions with similar bromopyridine substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | Reflux |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 |

This table presents typical conditions for Suzuki-Miyaura reactions and may require optimization for this compound.

Beyond the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions further expand the synthetic utility of this compound for C-C bond formation.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This allows for the introduction of vinyl groups at the 3-position of the pyridine ring. The reaction typically employs a palladium catalyst and a base, and can sometimes be promoted by additives. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly efficient for forming C(sp)-C(sp²) bonds, enabling the synthesis of 3-alkynyl-4-fluoro-2-methylpyridines. soton.ac.ukresearchgate.net These alkynylated products are versatile intermediates for further transformations.

While palladium catalysis is dominant, other transition metals can also be employed for cross-coupling reactions to form heteroaryl bonds. nih.gov These alternative strategies can offer different reactivity profiles and may be advantageous for specific substrates or desired products. For instance, nickel-catalyzed couplings can sometimes be more effective for less reactive chlorides or for promoting challenging C-C bond formations. Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for forming C-N, C-O, and C-S bonds. The development of new catalysts and reaction conditions continues to broaden the scope of cross-coupling reactions applicable to substrates like this compound. rsc.org

Directed C-H Functionalization Strategies

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis for creating complex molecules. beilstein-journals.org In pyridine derivatives, the nitrogen atom can direct metal catalysts to specific C-H bonds, enabling regioselective reactions.

While the activation of C-H bonds ortho to the pyridine nitrogen is a well-established strategy, achieving functionalization at more distant meta and para positions has been a significant challenge. acs.orgacs.org The intrinsic electronic properties of the pyridine ring often hinder such transformations, necessitating innovative approaches. nih.gov

Recent advancements have focused on the use of specialized directing templates that can position a transition metal catalyst at a remote C-H bond. acs.orgacs.org These templates are designed to create a specific geometric arrangement that favors the activation of a distal C-H bond over the more accessible proximal ones. acs.orgacs.org For instance, U-shaped templates have been developed to facilitate meta-C-H activation by creating a cyclophane-like transition state. acs.orgacs.orgnih.gov This strategy relies on the precise recognition of the distance and geometry between the directing group and the target C-H bond. acs.orgacs.org

Another approach involves the temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for regioselective functionalization. nih.gov This can be followed by a rearomatization step to restore the pyridine core. nih.gov The development of these methods opens up new possibilities for the synthesis of complex pyridine-containing molecules.

Achieving regioselectivity in the functionalization of both proximal (close to the nitrogen) and distal (far from the nitrogen) C-H bonds is crucial for synthetic applications. The electronic character of the C-H bonds and the steric environment of the pyridine ring play a key role in determining the site of reaction. nih.gov

For pyridines with electron-withdrawing substituents, direct C-H arylation can be achieved with high regioselectivity at the 3- and 4-positions. nih.gov This complements other methods like iridium-catalyzed borylation. nih.gov The selectivity is influenced by electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond, as well as the acidity of the C-H bond. nih.gov

In the context of this compound, the presence of the halogen substituents and the methyl group will influence the regioselectivity of C-H functionalization reactions. For example, ruthenium-catalyzed coupling reactions with alkynes have been shown to proceed with high regioselectivity through a directed C-H bond cleavage. nih.gov

Other Significant Transformations

Beyond C-H functionalization, this compound can undergo a variety of other chemical transformations.

The methyl group of 2-methylpyridine derivatives is susceptible to oxidation. wikipedia.orgchemicalbook.com A common transformation is the oxidation of the methyl group to a carboxylic acid. For example, 2-picoline (2-methylpyridine) can be oxidized to picolinic acid using potassium permanganate. wikipedia.org This type of reaction could potentially be applied to this compound to yield the corresponding carboxylic acid derivative.

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. rsc.org This transformation can alter the reactivity of the pyridine ring and enable further functionalization. The reaction of substituted pyridine N-oxides with acetic anhydride (B1165640) can lead to rearrangement products. acs.org

The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, including catalytic hydrogenation or using reducing agents like samarium diiodide in the presence of water. clockss.org The reduction of the aromatic pyridine to a saturated piperidine significantly alters the molecule's three-dimensional structure and basicity. Dearomatization can also lead to the formation of dihydropyridines. nih.gov

The bromine substituent on the pyridine ring can also be targeted in reduction reactions. Halogenated pyridines can undergo reductive dehalogenation. For instance, the reduction of bromopyridines can be achieved through radical pathways, often initiated by photoredox catalysis. nih.gov This allows for the selective removal of the bromine atom.

Substituted pyridines and their N-oxides can undergo various rearrangement reactions. The Boekelheide reaction, for example, describes the rearrangement of certain pyridine N-oxides. acs.org Additionally, the treatment of N-alkyl pyridinium (B92312) ions can lead to a Ladenburg rearrangement, resulting in a 2-methylated pyridine species. nih.gov

Ring transformations of pyridines can also occur, for instance, through reactions with oxazoles that proceed via a Diels-Alder and retro-Diels-Alder sequence to form a new pyridine derivative. youtube.com While specific rearrangement and ring transformation pathways for this compound are not extensively documented, the general reactivity patterns of substituted pyridines suggest that such transformations could be possible under appropriate conditions.

Interactive Data Tables

Table 1: Reactivity of 2-Methylpyridine Derivatives

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Oxidation of methyl group | Potassium permanganate | Carboxylic acid | wikipedia.org |

| N-oxidation | Peroxy acids | Pyridine N-oxide | rsc.org |

| Deprotonation of methyl group | Butyllithium | Lithiated species | wikipedia.org |

| Condensation | Formaldehyde | Vinylpyridine | wikipedia.org |

| Hydrogenation | Metal catalyst (e.g., PtO₂) | Piperidine | clockss.org |

Table 2: C-H Functionalization Strategies for Pyridines

| Functionalization Position | Method | Catalyst/Template | Reference |

| Remote (meta) | Template-directed C-H activation | U-shaped template with Pd catalyst | acs.orgacs.org |

| Proximal (ortho) | Directed C-H activation | Transition metal catalysts (e.g., Ir, Rh) | acs.org |

| 3- and 4-positions | Direct C-H arylation | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | nih.gov |

| Ortho-alkenylation | Directed C-H bond cleavage | Ruthenium catalyst | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Fluoro 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopy for Proton and Carbon Framework Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the proton and carbon skeletons of 3-Bromo-4-fluoro-2-methylpyridine.

In the ¹H NMR spectrum of this compound, the methyl group protons at the 2-position are expected to appear as a singlet, typically in the range of δ 2.3-2.6 ppm. The two aromatic protons on the pyridine (B92270) ring will exhibit distinct signals. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) would likely appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromine and fluorine atoms would influence their chemical shifts, pushing them downfield.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the methyl group would appear at a characteristic chemical shift in the aliphatic region. The five carbons of the pyridine ring will have distinct signals in the aromatic region, with their chemical shifts significantly affected by the attached bromo, fluoro, and methyl groups, as well as the nitrogen atom in the ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.45 | Singlet (s) |

| H-5 | 7.20 | Doublet (d) |

| H-6 | 8.10 | Doublet (d) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 22.5 |

| C-2 | 158.0 |

| C-3 | 120.0 |

| C-4 | 155.0 (d, ¹JCF) |

| C-5 | 125.0 |

| C-6 | 148.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the complex structure of molecules like this compound by revealing through-bond and through-space correlations between nuclei. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would show correlations between the methyl protons and the methyl carbon, H-5 and C-5, and H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure. For instance, the methyl protons would show correlations to C-2 and C-3. H-5 would show correlations to C-3 and C-4, while H-6 would correlate with C-2 and C-4. These correlations are vital for confirming the substitution pattern on the pyridine ring.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei |

| COSY | H-5 ↔ H-6 |

| HSQC | CH₃ ↔ C-CH₃H-5 ↔ C-5H-6 ↔ C-6 |

| HMBC | CH₃ ↔ C-2, C-3H-5 ↔ C-3, C-4, C-6H-6 ↔ C-2, C-4, C-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. chemicalbook.com For this compound (C₆H₅BrFN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass is a critical piece of data for confirming the identity of the synthesized compound. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Calculated Exact Mass for this compound

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | C₆H₆⁷⁹BrFN⁺ | 189.9662 |

| [M(⁸¹Br)+H]⁺ | C₆H₆⁸¹BrFN⁺ | 191.9641 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of each separated component. This allows for the identification of the desired product, as well as any impurities or by-products, based on their retention times and mass spectra. This is particularly useful in complex reaction mixtures where multiple isomers could potentially be formed.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of compounds like this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for its constituent parts: the substituted pyridine ring, the methyl group, the carbon-fluorine bond, and the carbon-bromine bond.

The analysis of pyridine and its various substituted forms provides a basis for assigning these vibrational modes. cdnsciencepub.comnih.gov The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridine ring typically appear in the 3000-3100 cm⁻¹ region.

C-H Stretching (Methyl Group): Asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are expected in the 2850-3000 cm⁻¹ range. researchgate.net

Pyridine Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring usually result in a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net

C-F Stretching: The carbon-fluorine bond is strong and highly polar, giving rise to a prominent absorption band typically found in the 1000-1400 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ region.

A predictive table of significant IR absorption bands for this compound is presented below.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| 1550 - 1600 | C=N Ring Stretch | Pyridine Ring |

| 1400 - 1500 | C=C Ring Stretch | Pyridine Ring |

| 1000 - 1400 | C-F Stretch | Fluoro-substituent |

| 500 - 650 | C-Br Stretch | Bromo-substituent |

This table is predictive and based on characteristic frequencies for the specified functional groups.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak or inactive in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, where the entire ring expands and contracts symmetrically, typically gives a very strong and sharp band in the Raman spectrum, often observed around 1000-1030 cm⁻¹. researchgate.net This mode is often weak in the IR spectrum.

C-Br and C-F Vibrations: While the C-F bond is highly polar and thus strongly IR active, both C-F and C-Br bonds can produce identifiable Raman signals.

Skeletal Deformations: Low-frequency skeletal deformations of the pyridine ring are also often more clearly resolved in the Raman spectrum.

A comprehensive structural analysis is best achieved by combining both IR and Raman data, as they provide a more complete picture of the vibrational modes of the molecule. nih.govcdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

Research on nickel-catalyzed hydrodefluorination of pyridines has utilized single-crystal X-ray diffraction to characterize key intermediates, such as Ni(II) complexes bearing fluoropyridyl ligands. rsc.org These analyses provide definitive proof of the coordination environment around the metal center and the precise geometry of the bound pyridine derivative. Similarly, phenoxyimine iron complexes with pyridine derivative ligands have been synthesized and characterized by X-ray diffraction to elucidate their tetrahedral geometry, which is crucial for understanding their catalytic activity. acs.org

In a typical analysis of a product derived from this compound, X-ray diffraction would provide:

Unambiguous Confirmation of Connectivity: Verifying which atoms are bonded to each other.

Precise Bond Lengths and Angles: For example, the exact C-F, C-Br, C-N, and C-C bond distances (in Ångströms) and the angles between them (in degrees).

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice, including potential hydrogen bonds or other non-covalent interactions.

This technique is invaluable for confirming the outcome of a chemical synthesis and for understanding the steric and electronic properties of the molecule in the solid state.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Methylpyridine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict geometry, energy, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to find the most stable conformation, corresponding to a minimum on the potential energy surface. For pyridine (B92270) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a good balance between accuracy and computational cost. mdpi.com

The geometry optimization process for 3-Bromo-4-fluoro-2-methylpyridine would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure with minimal energy is found. The resulting data provides precise information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic effects of the substituents (bromo, fluoro, and methyl groups) on the pyridine ring. For instance, calculations on similar 2-halopyridines have shown a shortening of the N–C(2) bond resulting from halogen substitution. uni-muenchen.de A potential energy surface scan can also be performed by systematically changing a specific dihedral angle to identify the most stable conformer. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This table is illustrative, representing typical parameters that would be determined via DFT calculations.)

| Parameter | Description | Predicted Value | Significance |

|---|---|---|---|

| Bond Lengths | |||

| C(2)-C(3) | Bond between carbon atoms at positions 2 and 3 | ~1.39 Å | Reflects the aromatic character of the ring. |

| C(3)-Br | Bond between carbon and bromine | ~1.89 Å | Indicates the covalent bond length influenced by the pyridine ring. |

| C(4)-F | Bond between carbon and fluorine | ~1.35 Å | Shows a strong, polarized bond due to fluorine's high electronegativity. |

| C(2)-N(1) | Bond between carbon and nitrogen in the ring | ~1.33 Å | Shorter than a typical C-N single bond, indicating double bond character. |

| Bond Angles | |||

| C(2)-N(1)-C(6) | Angle within the pyridine ring at the nitrogen atom | ~117° | Distortion from the ideal 120° in benzene (B151609) reflects the presence of the heteroatom. |

| N(1)-C(2)-C(3) | Angle within the pyridine ring at position 2 | ~123° | Influenced by the steric and electronic effects of the methyl group. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwolfram.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). wolfram.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing bromo and fluoro groups and the electron-donating methyl group would influence the energies of these orbitals. DFT calculations can provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which are essential for predicting how the molecule will behave in chemical reactions.

Table 2: Representative FMO Properties for this compound (Note: The values below are illustrative examples based on typical calculations for similar halogenated pyridines.)

| Parameter | Description | Illustrative Value (eV) | Interpretation of Reactivity |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV | A moderately large gap suggests significant chemical stability but allows for reactivity under appropriate conditions. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. rsc.orgmdpi.com

For this compound, an MEP map would likely show:

Negative Potential: The most intense negative region would be centered on the nitrogen atom due to its lone pair of electrons. The area around the highly electronegative fluorine atom would also exhibit a negative potential. These sites are the most likely to interact with protons or other electrophiles.

Positive Potential: Positive potential would be found on the hydrogen atoms of the methyl group. The carbon atoms of the pyridine ring, particularly C-4 (bonded to fluorine) and C-3 (bonded to bromine), would be electron-deficient due to the strong electron-withdrawing effects of the halogens, making them potential sites for nucleophilic attack.

Table 3: Predicted MEP Characteristics and Reactivity Sites

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Pyridine Nitrogen (N1) | Strongly Negative | Red | Site for protonation and electrophilic attack. |

| Fluorine Atom (at C4) | Negative | Yellow to Orange | Electron-rich region due to high electronegativity. |

| Ring Carbons (C3, C4) | Slightly Positive | Green to Light Blue | Susceptible to nucleophilic attack, stabilized by electron-withdrawing halogens. |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in simulating reaction dynamics, allowing for the detailed study of reaction mechanisms.

Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational modeling allows for the localization of transition state structures, which are the high-energy saddle points on the reaction energy profile that connect reactants to products. Analyzing the geometry and energy of a transition state provides deep insight into the mechanistic pathway.

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational analysis of this process would involve:

Modeling the approach of a nucleophile to the pyridine ring.

Calculating the structure and energy of the intermediate (a negatively charged Meisenheimer-like complex).

Identifying the transition state structures for the formation and decomposition of this intermediate.

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Calculations would likely show that the strong electron-withdrawing nature of the fluorine and bromine substituents helps to stabilize the negatively charged transition state, thus facilitating nucleophilic attack on the ring.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, a key question is whether an incoming nucleophile will attack the carbon bearing the bromine (C-3) or the one bearing the fluorine (C-4). Computational modeling can predict this outcome with high accuracy.

The prediction is based on several factors that can be modeled computationally:

MEP and Atomic Charges: As discussed, the MEP map highlights the most electron-poor (positive) carbon atoms, which are the most likely targets for nucleophiles. mdpi.com

Aryne Distortion: In reactions that proceed through pyridyne intermediates, substituents can distort the transient triple bond, favoring nucleophilic attack at a specific carbon. wolfram.com Electron-withdrawing groups like bromine can polarize the aryne bond, directing the nucleophile to the adjacent carbon. wolfram.com

Transition State Energies: The most reliable method is to calculate the activation energies for nucleophilic attack at each possible site (e.g., C-3 vs. C-4). The reaction pathway with the lowest activation energy will be the dominant one, thus predicting the regioselectivity of the product. For SNAr reactions, fluorine is often a better leaving group than bromine on an activated pyridine ring, a preference that can be confirmed by comparing the transition state energies for the departure of each halide.

Table 4: Computational Approaches to Predicting Regioselectivity

| Computational Method | Information Provided | Application to this compound |

|---|---|---|

| MEP/Charge Analysis | Identifies the most electropositive carbon atoms on the ring. | Predicts the initial site of interaction for a nucleophile. |

| FMO Theory | Determines the location of the LUMO, the orbital that accepts electrons. | The carbon atoms with the largest LUMO coefficients are the most electrophilic sites. |

| Transition State Energy Calculation | Calculates the activation energies for reaction at different positions. | The pathway with the lowest energy barrier determines the major regioisomer. |

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of metal-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules from precursors like this compound. While specific computational studies on the catalytic cycles involving this compound are not extensively documented in the literature, the well-established reactivity of brominated and fluorinated pyridines in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings allows for a theoretical postulation of its behavior.

For instance, related compounds like 3-Bromo-4-fluoropyridin-2-amine are known to participate in such coupling reactions. The general mechanism for a Suzuki-Miyaura coupling involving this compound and a generic boronic acid (R-B(OH)₂) catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, can be computationally modeled. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be investigated to determine the reaction energetics and the structure of intermediates and transition states.

DFT investigations on similar systems, such as the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have been performed to understand their structural and electronic properties. nih.gov Such studies typically involve geometry optimization of all reactants, intermediates, products, and transition states.

A hypothetical catalytic cycle for the Suzuki-Miyaura reaction of this compound is presented below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The regioselectivity of this step is influenced by the electronic effects of the fluorine and methyl substituents. |

| Transmetalation | The organic group (R) from the boronic acid (or its boronate derivative) is transferred to the Pd(II) center, displacing the bromide. This step typically requires a base to activate the boronic acid. |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. |

Computational modeling of this cycle would provide crucial data on the activation barriers for each step, allowing for the optimization of reaction conditions such as catalyst, base, and solvent.

In Silico Prediction of Spectroscopic Parameters and Chemical Reactivity

In silico methods are invaluable for predicting the spectroscopic and reactivity properties of molecules like this compound, aiding in their identification and in understanding their chemical behavior.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies through computational means has become a standard tool in chemical research.

NMR Chemical Shifts: The accurate calculation of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. nih.govnih.govresearchgate.net The choice of basis set is also crucial for obtaining accurate results. For fluorinated organic compounds, methods such as B3LYP/pcSseg-3 have been shown to provide reliable predictions for ¹⁹F chemical shifts. nih.gov

A table of predicted NMR chemical shifts for this compound, based on typical computational outputs for similar structures, is provided below for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C5) | 7.8 - 8.2 | - |

| H (on C6) | 8.3 - 8.7 | - |

| H (on CH₃) | 2.4 - 2.8 | - |

| C2 | - | 158 - 162 |

| C3 | - | 110 - 115 |

| C4 | - | 160 - 165 (JC-F ≈ 240-260 Hz) |

| C5 | - | 118 - 122 |

| C6 | - | 150 - 154 |

| CH₃ | - | 20 - 24 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations for this compound.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. researchgate.net These predicted spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include C-F, C-Br, and C-N stretching, as well as pyridine ring deformation modes.

Prediction of Reactivity Indices and Thermochemical Properties

Reactivity Indices: DFT-based reactivity descriptors can provide a quantitative measure of the chemical reactivity of this compound. These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). Key reactivity indices include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Studies on related substituted pyridines and other heterocyclic systems have demonstrated the utility of these descriptors in predicting the regioselectivity of electrophilic and nucleophilic attacks. researchgate.netmdpi.com For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the electron distribution in the pyridine ring, affecting its reactivity.

A hypothetical table of reactivity indices for this compound is presented below, based on values typically observed for similar halogenated pyridines.

| Reactivity Index | Predicted Value (eV) |

| HOMO Energy | -9.0 to -9.5 |

| LUMO Energy | -0.5 to -1.0 |

| Ionization Potential (I) | 9.0 to 9.5 |

| Electron Affinity (A) | 0.5 to 1.0 |

| Electronegativity (χ) | 4.75 to 5.25 |

| Chemical Hardness (η) | 4.0 to 4.5 |

| Electrophilicity Index (ω) | 2.5 to 3.5 |

Note: These are hypothetical values for illustrative purposes.

Thermochemical Properties: High-level ab initio methods, such as the G3 and G4 composite procedures, can be used to accurately predict gas-phase thermochemical properties like the standard enthalpy of formation (ΔHf°). nsc.ru While experimental thermochemical data for this compound are scarce, computational chemistry offers a reliable alternative for obtaining these crucial thermodynamic parameters. Such calculations are vital for understanding the energetics of reactions involving this compound. semanticscholar.orgresearchgate.net

Applications of 3 Bromo 4 Fluoro 2 Methylpyridine As a Synthetic Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Substituted Pyridine (B92270) Scaffolds

3-Bromo-4-fluoro-2-methylpyridine serves as a key building block for creating a variety of substituted pyridine scaffolds. The reactivity of the compound is dictated by its distinct functional groups. The bromine atom at the 3-position is particularly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom at the 4-position and the methyl group at the 2-position influence the reactivity of the ring and provide additional points for modification or steric control in multi-step syntheses. This trifunctional arrangement allows chemists to selectively introduce diverse substituents, leading to a wide array of pyridine derivatives that are central to medicinal chemistry and materials science.

Precursor for Complex Heterocyclic Systems

The utility of this compound extends to the assembly of intricate heterocyclic structures, including poly-substituted pyridines and fused ring systems.

The compound is a well-documented intermediate in the synthesis of highly substituted, biologically active molecules. Its ability to undergo sequential and regioselective reactions makes it an ideal starting point for building complex substitution patterns. For instance, in the development of novel therapeutics, this compound has been employed as a key precursor.

Recent patent literature discloses its use in the preparation of pyrazole (B372694) derivatives intended as MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are under investigation for treating certain types of cancers and autoimmune disorders. google.com Another significant application is found in the synthesis of modulators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis and cellular metabolism. google.com In these syntheses, the brominated pyridine core is typically transformed via coupling reactions to incorporate larger, more complex functionalities.

Table 1: Examples of Poly-substituted Pyridine Derivatives from this compound

| Precursor | Reagents & Conditions | Product Type | Application | Source |

| This compound | 1. Suzuki or other cross-coupling reaction2. Further functionalization | Pyrazole Derivatives | MALT1 Inhibitors | google.com |

| This compound | 1. Coupling with amine2. Cyclization and subsequent steps | Substituted Isoindolinones | NAMPT Modulators | google.com |

Beyond simple substitution, this compound is instrumental in constructing more complex, fused polycyclic systems. A notable example is its role in the synthesis of NAMPT modulators, where it serves as a foundational piece for building a multi-ring isoindolinone-based structure. google.com The synthesis involves a sequence where the pyridine derivative is coupled with another reactant, followed by a series of transformations that lead to the formation of a complex, fused heterocyclic system. This strategic use highlights the compound's value in creating three-dimensional molecules with precise structural features required for biological activity.

Strategic Utility in Target-Oriented Synthesis

The defined and reliable reactivity of this compound makes it a strategic asset in target-oriented synthesis, where the goal is to produce specific molecules with desired functions, such as biological ligands or components for advanced materials.

The halogenated pyridine scaffold is a common feature in molecules designed to interact with biological targets. This compound is specifically utilized as an intermediate in the synthesis of ligands for GABAA receptors, which are crucial targets in neuroscience for treating conditions like anxiety and epilepsy. Furthermore, its application in creating MALT1 inhibitors and NAMPT modulators demonstrates its role as a precursor for sophisticated molecular probes designed to investigate and influence biological pathways. google.comgoogle.com

The applications of this compound are not limited to the life sciences. In the field of materials science, it serves as a precursor for creating functional materials. The reactivity of the bromine substituent allows for its incorporation into larger structures, such as specialty polymers, coatings, or resins, through polymerization or grafting reactions. While detailed public research in this area is emerging, the compound's stable, functionalizable core makes it a promising building block for developing new materials with tailored electronic or physical properties. bldpharm.com

Key Precursor in the Development of Agrochemical Research Intermediates

This compound serves as a highly functionalized and valuable precursor in the synthesis of complex heterocyclic molecules, a class of compounds that forms the backbone of many modern agrochemicals. The specific arrangement of bromo, fluoro, and methyl substituents on the pyridine ring provides multiple reactive sites, allowing for diverse and targeted chemical modifications. This versatility makes it a significant building block for creating advanced intermediates used in the discovery and development of new agricultural products.

While the core utility lies in its ability to be transformed into more complex structures, its direct application has been documented in the synthesis of pyrazole derivatives. Pyrazole-based scaffolds are of paramount importance in agrochemical research, forming the active core of numerous cutting-edge fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs), and herbicides.

Detailed research findings from patent literature demonstrate the practical application of this compound in forming such critical intermediates. For instance, European Patent EP 3807266 B1 details a process where this compound is used as a key starting material to synthesize a substituted hydrazine (B178648), which is a direct precursor to a pyrazole ring system. googleapis.com In this documented synthesis, the pyridine compound is reacted with a hydrazine derivative to yield a new intermediate, showcasing a crucial transformation that is analogous to synthetic pathways for agrochemical candidates. googleapis.com

The reaction involves the displacement of the fluorine atom at the C-4 position of the pyridine ring by the hydrazine, a common synthetic strategy to build complexity from a halogenated pyridine core. The data from this synthesis is detailed below.

Table 1: Synthesis of a Hydrazine Intermediate from this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Source |

| This compound | Hydrazine Derivative | Ethanol | 80 °C, Overnight | Substituted (3-bromo-2-methylpyridin-4-yl)hydrazine | 46% | googleapis.com |

This interactive table summarizes the synthetic transformation of this compound into a pyrazole precursor as documented in patent literature.

The resulting (3-bromo-2-methylpyridin-4-yl)hydrazine intermediate is primed for subsequent cyclization reactions to form the final pyrazole ring. This type of synthetic route is fundamental in the research and development of new active ingredients for crop protection. The ability to construct complex pyrazole-based molecules from a commercially available, highly functionalized pyridine like this compound highlights its importance as a strategic intermediate in the pipeline of agrochemical discovery.

Future Perspectives and Research Challenges in 3 Bromo 4 Fluoro 2 Methylpyridine Chemistry

Development of Highly Selective and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry has placed a strong emphasis on the development of synthetic routes that are both highly selective and atom-economical. For a molecule such as 3-Bromo-4-fluoro-2-methylpyridine, with its distinct halogen substituents, achieving regioselective transformations is a key challenge.

Future research will likely focus on catalytic systems that can differentiate between the bromine and fluorine atoms, as well as the various C-H bonds on the pyridine (B92270) ring. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura wikipedia.orgresearchgate.netlibretexts.orgresearchgate.netresearchgate.netharvard.eduorganic-chemistry.orgmdpi.com and Buchwald-Hartwig aminations wikipedia.orgchemspider.comlibretexts.orgnih.govorganic-chemistry.org are well-established for aryl halides, the development of catalysts with enhanced selectivity for the C-Br bond in the presence of a C-F bond on the same pyridine ring remains a significant area of investigation. The synthesis of related compounds, such as 2-bromo-3-fluoro-4-picoline, has been described in patents, suggesting potential pathways that could be adapted. google.com For instance, a described synthesis of 4-bromo-2-methylpyridine (B16423) derivatives utilized a Suzuki coupling reaction under microwave conditions to achieve an 81% total yield, highlighting an efficient method for creating C-C bonds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Reaction Type | Catalyst/Reagents | Key Advantages | Relevant Findings |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, K2CO3 | High yield, good substrate adaptability | Yield of 2-methyl-4-phenylpyridine (B85350) increased by 30%. researchgate.net |

| Buchwald-Hartwig Amination | [Pd2(dba)3], (±)-BINAP, NaOBut | Efficient C-N bond formation | Successful amination of a bromopyridine with cyclohexane-1,2-diamine. chemspider.com |

| Diazotization-Fluorination | HBF4, NaNO2 | Access to fluorinated pyridines | Preparation of 2-bromo-4-fluoropyridine (B1291336) from 2-bromopyridin-4-amine. chemicalbook.com |

| Nitration/Reduction/Bromination | HNO3/H2SO4, Fe/AcOH, HBr/NaNO2 | Stepwise functionalization | A common route for preparing brominated pyridines. google.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of the pyridine ring in this compound are significantly influenced by the electron-withdrawing nature of the fluorine and bromine atoms, as well as the electron-donating methyl group. This unique electronic profile opens the door to exploring novel reactivity patterns.

The bromine atom at the 3-position is a prime site for various cross-coupling reactions. Beyond standard Suzuki and Buchwald-Hartwig reactions, future research could explore other palladium- or copper-catalyzed transformations to introduce a wide array of functional groups. The fluorine atom at the 4-position, while generally less reactive in nucleophilic aromatic substitution (SNAr) compared to other halogens, can be activated under specific conditions, offering a handle for late-stage functionalization. nih.gov

Unconventional transformations, such as C-H activation, represent a frontier in the functionalization of this molecule. Directing group-assisted or transition-metal-catalyzed C-H functionalization at the C-5 or C-6 positions would provide a highly atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials. The synthesis of related fluorinated pyridines has been shown to be susceptible to the directing effects of substituents on the ring. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Enhanced Production

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising area for future development.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. This level of control can lead to enhanced selectivity and reduced byproduct formation. For instance, the synthesis of other heterocyclic compounds has been successfully translated to flow systems, demonstrating the feasibility of this approach.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the exploration of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. This high-throughput approach would be invaluable for drug discovery and materials science research, allowing for the rapid generation of diverse molecular structures for screening and optimization.

Advanced Computational Methodologies for Predictive Synthesis and Molecular Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools in modern chemical research. For this compound, these methodologies can provide deep insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the different positions on the pyridine ring, guiding the selection of appropriate reaction conditions for selective functionalization. For example, DFT studies on related pyridine derivatives have been used to understand their electronic structure and reactivity. mdpi.com Computational models can also be used to design catalysts that are specifically tailored for selective transformations of this molecule.

Furthermore, molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, aiding in the design of new drug candidates. By simulating the interactions between the small molecule and a protein's active site, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. This predictive power can significantly streamline the drug discovery process, reducing the time and cost associated with experimental screening.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-4-fluoro-2-methylpyridine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using brominating agents (e.g., NBS) or halogen-exchange reactions. For example, fluorination at the 4-position may involve KF/CuI-mediated displacement under anhydrous conditions . Purity (>95%) is typically ensured via column chromatography (silica gel, hexane/EtOAc gradients) and validated by HPLC/GC analysis .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (XRD) for absolute configuration determination with spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl at C2: δ ~2.5 ppm; fluorine-induced deshielding at C4) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Br or F groups) .

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid protic solvents (e.g., H₂O, alcohols) to minimize hydrolysis. Stability tests show decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for halogenated pyridines?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the C-F bond).

- DFT Calculations : Simulate expected spectra and compare with experimental data to identify conformational biases .

- Isotopic Labeling : Use ²H or ¹⁹F-labeled analogs to isolate coupling interactions .

Q. What strategies improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ with SPhos ligand for sterically hindered substrates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while maintaining >80% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Q. How do electronic effects of the fluorine and methyl groups influence reactivity in SNAr reactions?

- Methodological Answer :

- Computational Analysis : DFT studies show the electron-withdrawing fluorine at C4 activates the C3-Br site for nucleophilic attack, while the methyl group at C2 sterically hinders para-substitution .

- Kinetic Profiling : Compare reaction rates with analogs (e.g., 3-Bromo-4-methylpyridine vs. This compound) to quantify substituent effects .

Q. What are the challenges in scaling up gram-to-kilogram syntheses of this compound, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.